![molecular formula C25H22FN7O B2575417 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1007062-01-2](/img/structure/B2575417.png)
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-4-yl group, a fluorophenyl group, a methylpyrazolyl group, and a phenylbutanamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution, condensation, and cyclization . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. For example, the pyrazolo[3,4-d]pyrimidin-4-yl group might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Anti-inflammatory Properties
Research on pyrazolo[1,5-a]pyrimidines, closely related to the queried compound, has demonstrated significant anti-inflammatory properties without the ulcerogenic activity typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, modifications to the pyrazolo[1,5-a]pyrimidin-7-one structure have yielded compounds with high anti-inflammatory activity and a better therapeutic index compared to standard drugs like phenylbutazone and indomethacin. Importantly, these compounds were found to be devoid of ulcerogenic activity, suggesting potential as safer anti-inflammatory agents (Auzzi et al., 1983).
Neurodegenerative and Neuropsychiatric Disease Treatment
Another application involves the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1) for treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. Through systematic optimizations, compounds demonstrating excellent selectivity and in vivo efficacy have been identified, highlighting the potential of pyrazolo[3,4-d]pyrimidin-4-yl derivatives in treating conditions such as schizophrenia and Alzheimer's disease (Li et al., 2016).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines have also been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives have shown subnanomolar affinity for TSPO, comparable to known ligands, with potential applications in in vivo positron emission tomography (PET) imaging of neuroinflammation (Damont et al., 2015).
Antimycobacterial Activity
The structure–activity relationships of pyrazolo[1,5-a]pyrimidin-7-amines have revealed potent in vitro growth inhibition against Mycobacterium tuberculosis, with some compounds showing low hERG liability and good stability. This highlights the potential of such compounds in treating tuberculosis, a significant global health challenge (Sutherland et al., 2022).
Adenosine Receptor Antagonism
Compounds based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have been identified as high-affinity and selective antagonists for the A2A adenosine receptor, with applications in developing pharmacological probes for studying the receptor in various physiological and pathological contexts (Kumar et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O/c1-3-20(17-7-5-4-6-8-17)25(34)30-22-13-16(2)31-33(22)24-21-14-29-32(23(21)27-15-28-24)19-11-9-18(26)10-12-19/h4-15,20H,3H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKJOWVPFJKFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

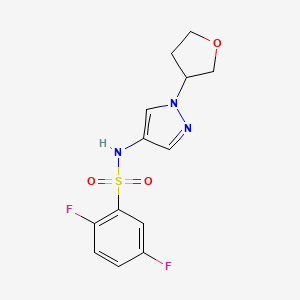


![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)
![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)
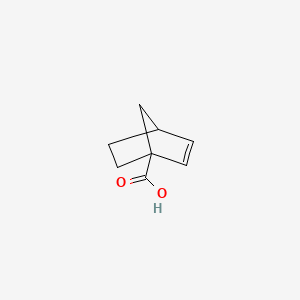
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)
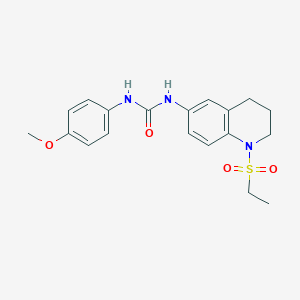
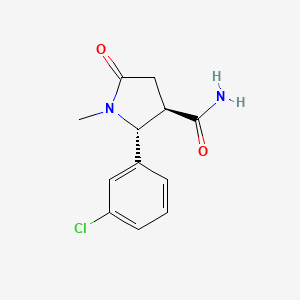
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)

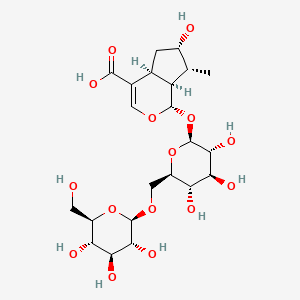
![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)
![4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B2575357.png)